REACTION_CXSMILES
|
C(O)C.[CH2:4]([O:6][C:7]([CH:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1)=[O:8])[CH3:5].[Br:16]Br.[NH2:18][C:19]([NH2:21])=[S:20]>CC(C)=O>[BrH:16].[CH2:4]([O:6][C:7]([CH:9]1[CH2:14][CH2:13][C:12]2[N:18]=[C:19]([NH2:21])[S:20][C:11]=2[CH2:10]1)=[O:8])[CH3:5] |f:5.6|
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1CCC(CC1)=O
|
Name
|
|
Quantity
|
188 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
89.32 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 liter reactor equipped with mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to 10° C.
|
Type
|
WAIT
|
Details
|
After 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to obtain a suspension, that
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
CUSTOM
|
Details
|
to obtain gradual
|
Type
|
DISSOLUTION
|
Details
|
dissolution of the solid
|
Type
|
CONCENTRATION
|
Details
|
After 4 hours the solution was concentrated to small volume
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
to obtain a solid mass, that
|
Type
|
TEMPERATURE
|
Details
|
refluxed
|
Type
|
CUSTOM
|
Details
|
to obtain a solution
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid
|
Type
|
FILTRATION
|
Details
|
to 0° C. and after 4 hours the solid was filtered
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
washed twice with 100 ml of cold acetone
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.C(C)OC(=O)C1CC2=C(N=C(S2)N)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 170 g | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |